Product packaging for O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine(Cat. No.:)

O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine

Cat. No.: B13592346
M. Wt: 203.04 g/mol
InChI Key: LGNASVHMORALAD-UHFFFAOYSA-N
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Description

Molecular Context within Hydroxylamine (B1172632) and Pyridine (B92270) Chemistry

O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine integrates two fundamental and highly reactive functional groups: the hydroxylamine and the pyridine nucleus. Hydroxylamine (NH₂OH) and its derivatives are known for their nucleophilic character, primarily at the nitrogen atom, and their ability to react with carbonyl compounds to form oximes. The presence of the oxygen atom in the O-alkylated hydroxylamine structure of the title compound influences its electronic properties and reactivity compared to simple amines.

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts a degree of electron-withdrawing character to the ring, making it less susceptible to electrophilic aromatic substitution than benzene (B151609) and more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. nih.gov The reactivity of the pyridine ring is further modulated by its substituents.

Significance as a Bromo-Substituted Pyridine Derivative

The bromine atom at the 3-position of the pyridine ring in this compound is a key feature that significantly influences its chemical behavior and potential applications. Halogenated pyridines, including bromopyridines, are valuable intermediates in organic synthesis. chempanda.com The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups at this position. chempanda.com This versatility makes bromo-substituted pyridines important building blocks in the synthesis of complex molecules, including pharmaceuticals and materials. chempanda.comdntb.gov.ua

The position of the bromine atom at C-3 is significant. While electrophilic substitution on an unsubstituted pyridine ring typically occurs at the 3-position under harsh conditions, the reactivity of substituted pyridines can be more complex. nih.gov The bromine atom at this position can be targeted for nucleophilic substitution or metal-catalyzed cross-coupling, providing a handle for further molecular elaboration. researchgate.net

Overview of Research Trajectories for Related Structures

While specific research on this compound is limited, the broader classes of hydroxylamine derivatives and functionalized pyridines are areas of intense investigation. Research into pyridine derivatives is a cornerstone of medicinal chemistry, with this scaffold being present in a vast number of approved drugs. nih.gov The pyridine ring's ability to act as a hydrogen bond acceptor and its favorable physicochemical properties contribute to its prevalence in bioactive molecules. dntb.gov.uanih.gov

The development of new synthetic methodologies for the functionalization of the pyridine core is an ongoing endeavor. dntb.gov.ua Advances in transition-metal-catalyzed C-H functionalization and cross-coupling reactions have expanded the toolkit for creating diverse pyridine-based structures. researchgate.net Furthermore, the synthesis and application of hydroxylamine derivatives continue to be explored, particularly in the context of creating novel linkers and probes for chemical biology. The combination of these two pharmacologically relevant moieties within a single molecule, as seen in this compound, represents a promising direction for the discovery of new chemical entities with unique properties and potential applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
O-(pyridin-3-ylmethyl)hydroxylamineC₆H₈N₂O124.14-0.2
O-[(Pyridin-4-yl)methyl]hydroxylamineC₆H₈N₂O124.14-0.1
3-Bromopyridine (B30812)C₅H₄BrN158.001.6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B13592346 O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

O-[(3-bromopyridin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7BrN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2

InChI Key

LGNASVHMORALAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CON)Br

Origin of Product

United States

Synthetic Methodologies for O 3 Bromo 4 Pyridyl Methyl Hydroxylamine

Precursor Synthesis Strategies

The successful synthesis of the target compound relies on the efficient and high-yielding preparation of two key intermediates: a halogenated pyridine (B92270) moiety that serves as the electrophile and a hydroxylamine (B1172632) derivative that acts as the nucleophile.

The primary electrophilic precursor for this synthesis is a 3-bromo-4-(halomethyl)pyridine, typically the bromomethyl or chloromethyl derivative. Its synthesis is generally a two-stage process: the formation of 3-bromo-4-methylpyridine (B15001) followed by the halogenation of the benzylic-like methyl group.

Stage 1: Synthesis of 3-Bromo-4-methylpyridine

Several methods exist for the bromination of the pyridine ring at the 3-position. One common industrial approach is a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine. chemicalbook.comgoogle.com This method involves diazotization of the amino group in the presence of hydrobromic acid and a nitrite (B80452) source, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom. An alternative route involves the direct electrophilic bromination of 4-methylpyridine. chemicalbook.com This reaction requires harsh conditions, using bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 3-Bromo-4-methylpyridine

Starting MaterialKey ReagentsConditionsReported YieldReference
3-Amino-4-methylpyridineHBr, NaNO₂, Br₂-5°C to 20°C95% chemicalbook.comgoogle.com
4-MethylpyridineBr₂, AlCl₃, KBr120°C, 26 hours57% chemicalbook.com

Stage 2: Halogenation of the 4-Methyl Group

Once 3-bromo-4-methylpyridine is obtained, the methyl group is halogenated to create a reactive electrophilic site for subsequent alkylation. This is typically achieved through free-radical halogenation, analogous to benzylic halogenation. Standard reagents for this transformation include N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

Alternatively, the corresponding alcohol, (3-bromo-4-pyridyl)methanol, can be converted to the halomethyl derivative. This alcohol can be synthesized from 3-bromo-4-methylpyridine via oxidation followed by reduction. The conversion of the alcohol to the bromide is effectively carried out using reagents like phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅) in a solvent like chloroform. chemicalbook.com Treatment with hydrobromic acid (HBr) is also a viable method for this transformation. rsc.org

The synthesis of O-substituted hydroxylamines requires a nucleophilic hydroxylamine equivalent. Using free hydroxylamine (NH₂OH) often leads to a mixture of N- and O-alkylated products due to the presence of two nucleophilic sites. wikipedia.orgorganic-chemistry.org To achieve selective O-alkylation, the nitrogen atom is typically protected.

Commonly used N-protected hydroxylamine building blocks include N-hydroxyphthalimide and N-hydroxycarbamates. iris-biotech.deorganic-chemistry.org N-hydroxyphthalimide is a crystalline solid that is readily available and serves as an excellent precursor. Its nitrogen atom is part of an imide system, which reduces its nucleophilicity and allows the oxygen atom to act as the primary nucleophile. researchgate.net Another effective building block is tert-butyl N-hydroxycarbamate, which can be O-alkylated and subsequently deprotected under acidic conditions. organic-chemistry.org These building blocks can be prepared through various established methods. For instance, N-hydroxyphthalimide can be synthesized from phthalic anhydride (B1165640) and hydroxylamine hydrochloride.

Table 2: Common N-Protected Hydroxylamine Building Blocks for O-Alkylation

Building BlockStructureKey FeaturesDeprotection Method
N-HydroxyphthalimidePhthalimide (B116566) group attached to -NOHCrystalline solid; promotes selective O-alkylation.Hydrazinolysis (e.g., hydrazine (B178648), methylhydrazine). researchgate.net
tert-Butyl N-hydroxycarbamateBoc-NHOHSoluble in organic solvents; Boc group is acid-labile.Acidic hydrolysis (e.g., HCl in ether). organic-chemistry.org
N,N'-Di-tert-butoxycarbonylhydroxylamine(Boc)₂NOHUsed for efficient synthesis of alkoxyamines from alkyl bromides. iris-biotech.deAcidic hydrolysis.

O-Alkylation and N-Alkylation Pathways for Hydroxylamine Derivatives

With the precursors in hand, the core C-O-N bond of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine is formed. The primary methods for this transformation are direct nucleophilic substitution and the Mitsunobu reaction.

The most straightforward approach to forming the target molecule is the direct O-alkylation of an N-protected hydroxylamine derivative with a 3-bromo-4-(halomethyl)pyridine. This reaction proceeds via a standard Sₙ2 mechanism, where the oxygen atom of the hydroxylamine synthon attacks the electrophilic carbon of the halomethyl group, displacing the halide leaving group.

A widely used protocol involves the reaction of N-hydroxyphthalimide with 3-bromo-4-(bromomethyl)pyridine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. researchgate.net

The resulting intermediate, N-[(3-Bromo-4-pyridyl)methoxy]phthalimide, is then subjected to deprotection to release the free hydroxylamine. This is commonly achieved by hydrazinolysis, where treatment with hydrazine or methylhydrazine cleaves the phthalimide group, yielding the desired this compound. researchgate.net

An alternative and often milder method for forming the C-O bond is the Mitsunobu reaction. wikipedia.org This reaction couples a relatively acidic nucleophile (pKa < 15) with a primary or secondary alcohol under neutral conditions. organic-chemistry.org In this context, the precursors are (3-bromo-4-pyridyl)methanol and an N-protected hydroxylamine, such as N-hydroxyphthalimide. researchgate.net

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt, which then activates the alcohol's hydroxyl group, converting it into a good leaving group. Subsequent Sₙ2 attack by the oxygen atom of N-hydroxyphthalimide displaces the activated hydroxyl group, forming the N-alkoxyphthalimide intermediate. organic-chemistry.org As with the direct alkylation method, a final deprotection step is required to yield the target compound.

The Mitsunobu reaction is particularly advantageous when the corresponding halomethylpyridine is unstable or difficult to prepare. It allows for the use of the more stable alcohol precursor. nih.gov

Table 3: Comparison of O-Alkylation Methodologies

MethodPyridyl PrecursorHydroxylamine PrecursorKey ReagentsKey Intermediate
Direct Alkylation3-Bromo-4-(bromomethyl)pyridineN-HydroxyphthalimideK₂CO₃ or DBUN-[(3-Bromo-4-pyridyl)methoxy]phthalimide
Mitsunobu Reaction(3-Bromo-4-pyridyl)methanolN-HydroxyphthalimidePPh₃, DEAD or DIADN-[(3-Bromo-4-pyridyl)methoxy]phthalimide

Solid-Phase Synthesis Techniques for Hydroxylamine Compounds

The synthetic routes described above can be adapted to solid-phase synthesis, which is a powerful technique for generating libraries of related compounds for screening purposes. google.com The general strategy involves immobilizing one of the reactants onto a solid support (resin), performing the reaction in the liquid phase, and then cleaving the final product from the resin.

In the context of synthesizing hydroxylamine derivatives, the hydroxylamine building block is typically anchored to the resin. nih.gov For example, hydroxylamine can be attached to a 2-chlorotrityl chloride resin. nih.gov The free hydroxyl group of the resin-bound hydroxylamine is then available for O-alkylation. The 3-bromo-4-(halomethyl)pyridine precursor is added in solution, along with a suitable base, to effect the alkylation on the solid support. After the reaction is complete, excess reagents and byproducts are washed away. The final product, this compound, is then cleaved from the resin, often using a mild acid solution.

This solid-phase approach offers several advantages over traditional solution-phase synthesis, including simplified purification of intermediates and the potential for automation, making it an efficient method for combinatorial chemistry applications. google.com

Attachment to Polymeric Supports

The immobilization of this compound onto a polymeric support is a critical first step in its application in solid-phase synthesis. The choice of polymeric support and the method of attachment are crucial for the success of subsequent reactions. Common polymeric supports include polystyrene resins cross-linked with divinylbenzene, polyethylene (B3416737) glycol (PEG) grafted resins, and other specialized polymers.

The attachment can be envisioned through several strategies, primarily involving the nucleophilic character of the pyridine nitrogen or the hydroxylamine group. A common approach involves the use of a resin functionalized with a reactive group that can be displaced by one of the nucleophilic centers of the hydroxylamine derivative.

For instance, a Merrifield resin, which is a chloromethylated polystyrene, can be used. The pyridine nitrogen of this compound can act as a nucleophile, displacing the chloride on the resin to form a pyridinium (B92312) salt linkage. This method securely anchors the molecule to the solid support.

Alternatively, the hydroxylamine moiety can be protected, and the pyridine nitrogen can be used for attachment. The choice of the attachment point will dictate the orientation of the molecule and the types of chemical transformations that can be performed.

Table 1: Potential Strategies for Attaching this compound to Polymeric Supports

Resin TypeFunctional Group on ResinReactive Site on Hydroxylamine DerivativeLinkage Type
Merrifield ResinChloromethylPyridine NitrogenPyridinium Salt
Wang Resinp-Nitrophenyl carbonateHydroxylamine NitrogenCarbamate
Rink Amide ResinFmoc-protected amino groupCarboxylated linker attached to hydroxylamineAmide

Sequential Functionalization and Cleavage Strategies

Once this compound is attached to the solid support, the free functional groups can be used for the sequential addition of other building blocks. The bromine atom on the pyridine ring offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at this position.

The hydroxylamine group, if not used for attachment, can be reacted with aldehydes or ketones to form oximes, which can be further modified. This dual functionality allows for the construction of diverse chemical libraries.

Cleavage of the final product from the solid support is the final step of the synthesis. The choice of cleavage strategy depends on the nature of the linkage between the molecule and the resin. For a pyridinium salt linkage to a Merrifield resin, cleavage can be challenging and may require harsh conditions.

For linkages that are designed to be more labile, such as those formed with Wang or Rink amide resins, acidic conditions are typically employed for cleavage. For example, trifluoroacetic acid (TFA) is commonly used to cleave products from these resins. The choice of cleavage reagent must be compatible with the functional groups present in the final molecule to avoid degradation.

Table 2: Illustrative Sequential Functionalization and Cleavage Strategy

StepReactionReagents and Conditions
1. AttachmentImmobilization on Merrifield ResinThis compound, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF)
2. FunctionalizationSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water
3. FunctionalizationOxime FormationAldehyde or Ketone, Acetic Acid, Ethanol
4. CleavageRelease from ResinNot readily cleavable from standard Merrifield resin via this linkage

Purification and Characterization Methodologies (Excluding Basic Identification Data)

The characterization of resin-bound compounds and the purification of the final cleaved products are essential for ensuring the success of a solid-phase synthesis.

For the characterization of the functionalized resin at various stages of the synthesis, several techniques can be employed. Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for monitoring the disappearance of the resin's initial functional group and the appearance of new functional groups associated with the attached molecule and subsequent modifications. ijcce.ac.ir For example, the stretching vibrations of the N-O bond in the hydroxylamine and the C=N bond in an oxime can be observed.

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, can provide more detailed structural information about the resin-bound species, although the broad peaks can sometimes make interpretation challenging.

Elemental analysis can be used to quantify the loading of the compound onto the resin by measuring the percentage of key elements, such as nitrogen and bromine.

Once the final product is cleaved from the resin, it is typically purified using standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final compound is then assessed by analytical HPLC and its structure confirmed by high-resolution mass spectrometry (HRMS) and one- and two-dimensional NMR spectroscopy.

Chemical Reactivity and Reaction Mechanisms of O 3 Bromo 4 Pyridyl Methyl Hydroxylamine

Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-O-NH₂) is a versatile functional group characterized by the presence of a nucleophilic nitrogen atom and an oxygen atom.

The nitrogen atom of the hydroxylamine moiety in O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic species.

Alkylation and Acylation: The nucleophilic nitrogen can readily undergo alkylation and acylation reactions. For instance, it can react with alkyl halides or acyl chlorides to form N-alkylated and N-acylated derivatives, respectively. The oxygen atom of hydroxylamines with an N-electron-withdrawing substituent can also act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions.

Reaction with Epoxides: As a nucleophile, the hydroxylamine can attack the strained ring of an epoxide, leading to its opening and the formation of a β-amino alcohol derivative. This reaction typically occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Michael Addition: The hydroxylamine can also participate in Michael additions to α,β-unsaturated carbonyl compounds. In this conjugate addition reaction, the nucleophilic nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.

Table 1: Examples of Nucleophilic Transformations of Hydroxylamine Derivatives
ElectrophileReaction TypeProduct Type
Alkyl HalideAlkylationN-Alkyl-O-alkylhydroxylamine
Acyl ChlorideAcylationN-Acyl-O-alkylhydroxylamine
EpoxideRing Openingβ-(Aminooxy)alcohol
α,β-Unsaturated KetoneMichael Additionβ-(Aminooxy)ketone

One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This reaction is a cornerstone of carbonyl chemistry and is widely used for the derivatization and characterization of carbonyl compounds.

The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. The formation of oximes from O-substituted hydroxylamines proceeds through a similar mechanism. This reaction is typically catalyzed by acid or base.

The hydroxylamine moiety can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: Oxidation of O-alkylhydroxylamines can lead to the formation of nitrones. Various oxidizing agents can be employed for this transformation. The direct oxidation of N,N-disubstituted hydroxylamines is a common method for accessing nitrones.

Reduction: The reduction of the hydroxylamine group can yield the corresponding amine. Catalytic hydrogenation is a common method for this transformation, although care must be taken to avoid cleavage of the N-O bond, which would lead to the formation of an alcohol and ammonia. The catalytic reduction of oximes, which can be formed from the hydroxylamine, is a well-established method for the synthesis of primary amines.

Reactivity of the Bromopyridine Moiety

The 3-bromo-4-pyridyl group is an aromatic system that is susceptible to a range of transformations, primarily involving the carbon-bromine bond and the pyridine (B92270) ring itself.

The bromine atom on the pyridine ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds. The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgwikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The mechanism typically involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base. nih.govwikipedia.org It is a highly efficient method for the synthesis of aryl alkynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Table 2: Common Cross-Coupling Reactions of Bromopyridines
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBoronic acid/esterPd catalyst, BaseBiaryl
Heck ReactionAlkenePd catalyst, BaseSubstituted Alkene
Sonogashira CouplingTerminal AlkynePd catalyst, Cu co-catalyst, BaseAryl Alkyne

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. wikipedia.orglibretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can significantly stabilize the Meisenheimer complex and thus accelerate the reaction. In the case of 3-bromopyridine (B30812) derivatives, the position of attack and the feasibility of the reaction depend on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to proceed via nucleophilic aromatic substitution. clockss.orgresearchgate.net

Reactivity of the Methyl Linker

The methylene (B1212753) (-CH2-) group, situated between the pyridyl ring and the hydroxylamine moiety, is analogous to a benzylic position. This position is activated by the adjacent pyridine ring, making it susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions.

Oxidation: Based on the reactivity of similar pyridylmethyl compounds, the methyl linker in this compound is expected to be susceptible to oxidation. Treatment with common oxidizing agents could potentially convert the methylene group to a carbonyl group, yielding the corresponding oxime. For instance, pyridylmethanols are known to be oxidized to pyridylaldehydes using reagents like lead tetra-acetate. researchgate.net While the hydroxylamine group itself is sensitive to oxidation, selective oxidation of the methylene group might be achievable under controlled conditions.

Reduction: The C-O bond of the methyl linker could potentially undergo reductive cleavage. Catalytic hydrogenation, a common method for the cleavage of benzylic ethers, might be employed. However, the presence of the bromo substituent on the pyridine ring presents a challenge, as it is also susceptible to reduction under these conditions. Selective reduction of the C-O bond without affecting the C-Br bond would require careful selection of the catalyst and reaction conditions. For example, while pyridine rings can be reduced to piperidines using samarium diiodide in the presence of water, such strong reducing conditions would likely also remove the bromine atom. clockss.org

Substitution: The benzylic-like position of the methyl linker makes it a potential site for nucleophilic substitution reactions. The hydroxylamine moiety could act as a leaving group, particularly if protonated or activated. The reaction would likely proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential pyridylmethyl carbocation would favor an SN1 pathway, while strong nucleophiles would favor an SN2 mechanism. researchgate.netlibretexts.orgyoutube.comyoutube.com

Table 1: Predicted Reactivity of the Methyl Linker in this compound Based on Analogous Reactions

Reaction TypeReagents (Analogous Systems)Predicted ProductPlausible Mechanism
Oxidation Lead tetra-acetate researchgate.net3-Bromo-4-pyridinecarboxaldehyde oximeOxidation
Reduction H₂, Pd/C3-Bromo-4-methylpyridine (B15001)Reductive Cleavage
Substitution Nu⁻ (e.g., CN⁻, RS⁻)3-Bromo-4-(cyanomethyl)pyridineSN1 or SN2

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound contains both a nucleophilic hydroxylamine group and an electrophilic carbon atom on the pyridine ring (C-Br bond), suggesting the possibility of intramolecular cyclization.

Intramolecular Cyclization: Under basic conditions, the hydroxylamine moiety could be deprotonated, enhancing its nucleophilicity. The resulting anion could then displace the bromide from the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This would lead to the formation of a novel fused heterocyclic ring system. The feasibility of such a reaction is supported by known examples of intramolecular cyclizations of halo-pyridines with tethered nucleophiles to form fused pyridinium (B92312) rings. researchgate.netresearchgate.netnih.govmdpi.com The rate and success of such a cyclization would depend on the length and flexibility of the linker, as well as the activation of the pyridine ring.

Another potential cyclization pathway could involve the nitrogen of the pyridine ring. If the hydroxylamine oxygen were to act as a leaving group, the pyridyl nitrogen could potentially attack the methylene carbon. However, this is considered less likely under typical conditions.

Table 2: Potential Intramolecular Cyclization Product of this compound

ReactantConditionsPredicted ProductReaction Type
This compoundBase researchgate.netresearchgate.netnih.govoxadiazolo[4,3-a]pyridine derivativeIntramolecular SNAr

Rearrangement Processes: While no specific rearrangements are prominently documented for this exact structure, molecules containing similar functionalities can undergo rearrangements. For instance, under certain conditions, pyridinium ylides are known to undergo intramolecular cyclizations that can be considered a form of rearrangement. mdpi.com It is conceivable that under thermal or photochemical conditions, this compound or its derivatives could undergo complex rearrangements, although this remains speculative without experimental evidence.

Mechanistic Investigations of Key Reactions

As direct mechanistic studies on this compound are not available, the following discussion proposes mechanisms for its key potential reactions based on established principles and studies of analogous systems.

Mechanism of Nucleophilic Substitution at the Methyl Linker: Nucleophilic substitution at the benzylic-like methylene carbon could proceed via two primary pathways:

SN1 Mechanism: This mechanism would involve a two-step process. The first, rate-determining step is the departure of the hydroxylamine leaving group to form a resonance-stabilized pyridylmethyl carbocation. The positive charge would be delocalized into the pyridine ring. In the second step, a nucleophile would rapidly attack the carbocation to form the product. This pathway is favored by polar protic solvents and weaker nucleophiles. libretexts.orgyoutube.com

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the methylene carbon at the same time as the hydroxylamine leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents and would result in an inversion of stereochemistry if the carbon were chiral. Given the primary nature of the methylene carbon, an SN2 mechanism is highly plausible for reactions with strong nucleophiles. researchgate.netyoutube.com

The choice between an SN1 and SN2 pathway in the benzylation of pyridines can be influenced by the substituents on the benzyl (B1604629) group and the pyridine ring, as well as the nature of the nucleophile and solvent. researchgate.net

Mechanism of Intramolecular Cyclization: The proposed intramolecular SNAr cyclization would proceed through a well-established mechanism for nucleophilic aromatic substitution. The reaction would be initiated by the deprotonation of the hydroxylamine nitrogen under basic conditions. The resulting anion would then attack the carbon atom bearing the bromine atom on the pyridine ring. This addition step would form a high-energy intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring. The final step would be the expulsion of the bromide ion to restore aromaticity and form the fused heterocyclic product. The reactivity in nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions. quimicaorganica.orgyoutube.com In this case, the bromine is at the 3-position, which is generally less reactive towards nucleophilic attack. However, the intramolecular nature of the reaction could overcome this lower reactivity.

Synthesis and Exploration of Structural Derivatives and Analogues

Modifications of the Pyridine (B92270) Ring

The pyridine ring is a key structural feature that can be modified to influence the electronic and steric properties of the molecule.

Positional Isomers of Bromo-Substitution (e.g., O-[(2-Bromo-4-pyridyl)methyl]hydroxylamine, O-[(4-Bromo-3-pyridyl)methyl]hydroxylamine)

The position of the bromo substituent on the pyridine ring is expected to significantly impact the reactivity and properties of the molecule. The synthesis of positional isomers such as O-[(2-Bromo-4-pyridyl)methyl]hydroxylamine and O-[(4-Bromo-3-pyridyl)methyl]hydroxylamine would follow a similar synthetic strategy to the parent compound, starting from the corresponding brominated pyridine methanol (B129727) precursors. The electronic effects of the bromine atom and the nitrogen atom of the pyridine ring would influence the ease of the nucleophilic substitution reaction.

Table 1: Potential Positional Isomers of O-[(Bromo-pyridyl)methyl]hydroxylamine

Compound Name Starting Material Key Synthetic Step
O-[(2-Bromo-4-pyridyl)methyl]hydroxylamine (2-Bromo-4-pyridyl)methanol O-alkylation of N-protected hydroxylamine (B1172632)

Introduction of Additional Substituents on the Pyridine Nucleus

The introduction of additional substituents on the pyridine nucleus can be achieved through various aromatic substitution reactions. The nature and position of these substituents can be chosen to fine-tune the properties of the molecule. The reactivity of the pyridine ring towards electrophilic or nucleophilic substitution is influenced by the existing bromo and (hydroxylaminomethyl) groups. rsc.orgnih.gov For instance, further functionalization could be achieved through metal-catalyzed cross-coupling reactions or directed ortho-metalation, depending on the nature of the desired substituent. nih.gov

Table 2: Examples of Reactions for Introducing Substituents on a Pyridine Ring

Reaction Type Reagents and Conditions Potential Substituent Introduced
Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkynyl group
Buchwald-Hartwig Amination Amine, Pd catalyst, base Amino group

Pyridine N-Oxide Derivatives

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. scripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. semanticscholar.orgresearchgate.net The N-oxidation of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine would likely be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide could then serve as a precursor for further functionalization of the pyridine ring. organic-chemistry.org

The formation of the N-oxide can also influence the reactivity of the side chain. For instance, in some cases, remote oxidation or rearrangement of side chains on pyridine N-oxides has been observed. chemtube3d.com

Variations of the Hydroxylamine Functional Group

Modification of the hydroxylamine moiety offers another avenue for structural diversification, potentially impacting the compound's chemical reactivity and biological activity.

N-Alkylated and N,N-Dialkylated Hydroxylamines

The nitrogen atom of the hydroxylamine can be alkylated to produce N-alkylated and N,N-dialkylated derivatives. The synthesis of these compounds can be approached through reductive amination of O-monosubstituted hydroxylamines with aldehydes or ketones, followed by reduction. nih.gov Alternatively, direct N-alkylation of the parent hydroxylamine with alkyl halides can be employed, although careful control of reaction conditions is necessary to avoid over-alkylation. nih.gov

Table 3: General Methods for N-Alkylation of Hydroxylamines

Alkylation Method Reagents Product Type
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) N-alkyl or N,N-dialkyl hydroxylamine

A convenient method for the preparation of N-aryl and N-alkyl-O-methyl hydroxylamines involves the methylation of N-substituted hydroxamic acids followed by cleavage. researchgate.net

Related O-Substituted Hydroxylamine Analogues

A wide variety of O-substituted hydroxylamine analogues can be synthesized by modifying the linker between the pyridine ring and the hydroxylamine group or by introducing different substituents on the oxygen atom. rsc.orgresearchgate.net The synthesis of such analogues generally involves the reaction of a suitably functionalized alcohol or alkyl halide with an N-protected hydroxylamine. organic-chemistry.orgorganic-chemistry.org This modular approach allows for the introduction of a diverse range of functional groups, including different alkyl chains, aryl groups, and other heterocyclic moieties. nih.govacs.org

For example, a direct preparation of O-substituted hydroxylamines from alcohols can be achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the corresponding alcohol mesylates, followed by acidic deprotection. sci-hub.st This method avoids the need for converting the alcohol to a halide.

Table 4: Examples of O-Substituted Hydroxylamine Analogues

Analogue Type General Structure Synthetic Approach
O-Arylmethyl hydroxylamines Ar-CH₂-O-NH₂ Alkylation with arylmethyl halide
O-Alkoxymethyl hydroxylamines R-O-CH₂-O-NH₂ Alkylation with alkoxymethyl halide

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the core structure of this compound, providing a foundation for further investigation into their properties and potential applications.

Analogues with Different Linker Chains

For instance, in the synthesis of complex benzoxazinone (B8607429) amides, related intermediates are prepared where the pyridylmethyl group is replaced, effectively changing the nature of the group attached to the hydroxylamine core. This serves as an analogue to modifying the linker itself. The synthesis typically involves the alkylation of a hydroxylamine precursor with a suitable alkylating agent.

A general synthetic route involves the reaction of a protected hydroxylamine with a compound containing a leaving group, such as a bromide or chloride. The reaction can be modulated by the choice of base (e.g., potassium carbonate) and solvent (e.g., N,N-Dimethylformamide) to achieve the desired analogue.

The table below illustrates examples of related intermediates and the reagents used to form them, showcasing the variability possible in the "linker" or analogous structural component.

Starting Material (Hydroxylamine Precursor)Alkylating Agent (Linker Analogue)Resulting Intermediate Structure
N-hydroxyphthalimide3-(chloromethyl)-5-fluorobenzonitrile2-({[3-(chloromethyl)-5-fluorophenyl]methoxy})isoindoline-1,3-dione
N-hydroxyphthalimide1-(chloromethyl)-3-fluorobenzene2-({[3-fluorophenyl]methoxy})isoindoline-1,3-dione
N-hydroxyphthalimide3-bromo-4-(chloromethyl)pyridine2-({[3-bromo-4-pyridyl]methoxy})isoindoline-1,3-dione

This table presents examples of how different side chains, analogous to linker modifications, are attached to a protected hydroxylamine core.

These examples from synthetic procedures for more complex molecules demonstrate the principle of modifying the structure attached to the core hydroxylamine nitrogen, which is conceptually similar to altering the linker chain to explore different chemical spaces.

Stereochemical Aspects of Derivative Synthesis

When derivatives of this compound are synthesized to contain chiral centers, the stereochemical outcome of the reactions becomes a critical consideration. The biological activity of stereoisomers can differ significantly, making the control and characterization of stereochemistry a key aspect of the synthetic process.

In the context of creating larger molecules from this intermediate, chiral centers are often introduced in other parts of the final molecule. The separation of the resulting enantiomers or diastereomers is a common strategy to isolate the desired stereoisomer. A prevalent method for this is chiral preparative High-Performance Liquid Chromatography (HPLC).

For example, a racemic mixture of a complex derivative can be separated using a chiral stationary phase, such as a Daicel CHIRALPAK® column, with a suitable mobile phase, typically a mixture of solvents like ethanol and methanol, sometimes with an amine additive like diethylamine. This technique allows for the isolation of individual enantiomers with high purity, which can then be characterized and studied separately.

The table below summarizes the process of stereoisomer separation for a derivative compound.

Racemic CompoundChiral Separation TechniqueColumn UsedMobile PhaseOutcome
(±)-N-{[3-bromo-4-pyridyl]methoxy}-5-oxo-6-(2,2,2-trifluoroethyl)-4H-1,3-benzoxazine-3-carboxamidePreparative Chiral HPLCCHIRALPAK® ADEthanol / Methanol (1:1) with DiethylamineIsolation of Enantiomer A and Enantiomer B

This table illustrates a typical approach to resolving stereoisomers in derivatives synthesized from precursors related to this compound.

This focus on isolating specific stereoisomers underscores the importance of stereochemistry in the design and synthesis of complex chemical structures originating from this pyridyl building block. While the parent compound, this compound, is achiral, its role as a key intermediate necessitates careful management of stereochemical aspects in subsequent synthetic transformations that introduce chirality.

Theoretical and Computational Studies on O 3 Bromo 4 Pyridyl Methyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical behavior. Methods like Density Functional Theory (DFT) have become standard tools for obtaining accurate electronic structure information for a wide range of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine would typically begin with geometry optimization, where the molecule's lowest energy structure is determined. In this process, the positions of the atoms are adjusted until the forces on each atom are minimized. For a molecule with the structural complexity of this compound, this involves finding the most stable arrangement of the bromopyridyl ring relative to the flexible methylhydroxylamine side chain.

DFT studies on related bromopyridine molecules, such as 2-chloro-5-bromopyridine and 3-bromo-2-hydroxypyridine, have demonstrated the utility of functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) for accurately predicting geometric parameters and electronic properties. nih.govresearchgate.netmdpi.com These studies show that the electronic properties of the pyridine (B92270) ring are significantly influenced by the presence of a halogen substituent. The bromine atom acts as an electron-withdrawing group through induction, affecting the charge distribution across the aromatic system.

The electronic structure of the title compound would be characterized by a complex interplay of effects:

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a net dipole moment. slideshare.net

The Bromo Substituent: The bromine atom further withdraws electron density from the ring, impacting the energies of the molecular orbitals.

DFT calculations can provide key electronic descriptors, as shown in the table below, based on typical values for similarly structured molecules.

PropertyPredicted Significance for this compound
Dipole Moment A significant dipole moment is expected due to the electronegative nitrogen and bromine atoms, as well as the polar C-O and N-O bonds.
Electron Density Distribution High electron density would be localized on the nitrogen and oxygen atoms. The bromine atom and the pyridine nitrogen would create regions of lower electron density on the adjacent carbon atoms.
Electrostatic Potential The electrostatic potential map would show negative potential (red) around the pyridine nitrogen and the hydroxylamine (B1172632) group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected on the hydrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.commdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, a qualitative analysis based on its constituent parts suggests:

HOMO: The HOMO is likely to have significant contributions from the lone pair electrons on the hydroxylamine's nitrogen and oxygen atoms, and potentially the π-system of the bromopyridine ring. In many substituted pyridines, the HOMO is a π-type orbital associated with the aromatic ring. libretexts.org

LUMO: The LUMO is expected to be a π* anti-bonding orbital primarily localized on the bromopyridine ring. The electron-withdrawing nature of the ring nitrogen and the bromine atom would lower the energy of this orbital, making the ring system susceptible to nucleophilic attack.

Computational studies on molecules like 3-bromo-2-hydroxypyridine have shown that the HOMO-LUMO gap is a key parameter derived from DFT calculations. mdpi.com The table below summarizes the expected characteristics of the frontier orbitals for the title compound.

OrbitalExpected LocalizationImplication for Reactivity
HOMO Likely localized on the hydroxylamine moiety and the pyridine π-system.The molecule can act as an electron donor in reactions, with the hydroxylamine nitrogen being a probable site for electrophilic attack.
LUMO Primarily localized on the π* system of the bromopyridine ring.The pyridine ring is the likely site for nucleophilic attack.
HOMO-LUMO Gap Expected to be moderately large, indicating reasonable kinetic stability. The precise value would depend on the specific conformation.The molecule is not expected to be exceptionally reactive but will participate in reactions under appropriate conditions.

Conformational Analysis and Stability

Studies on structurally similar benzyl (B1604629) oxime ethers have shown that different conformational isomers can exist, with the relative stability depending on steric and electronic factors. researchgate.netmdpi.com For this compound, key dihedral angles would define the conformational space:

τ1 (C3-C4-CH₂-O): Rotation around this bond determines the orientation of the side chain relative to the pyridine ring.

τ2 (C4-CH₂-O-N): Rotation around the methylene-oxygen bond.

τ3 (CH₂-O-N-H): Rotation around the oxygen-nitrogen bond.

Computational methods can systematically explore this conformational space by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles. This allows for the identification of the global minimum energy conformation and other low-energy isomers. It is likely that the most stable conformers would seek to minimize steric repulsion between the bulky bromopyridyl ring and the hydroxylamine group, while potentially being stabilized by intramolecular hydrogen bonding if the geometry is favorable.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule and understanding the energetic barriers involved. For this compound, several reaction types could be envisaged, and computational analysis can help determine the most likely mechanisms. Hydroxylamine derivatives are known to act as potent aminating reagents, often serving as electrophilic sources of nitrogen. nih.govnih.gov

Potential reaction pathways that could be studied computationally include:

Nucleophilic Substitution at the Methylene (B1212753) Carbon: The carbon atom of the -CH₂- group is attached to an electronegative oxygen, making it a potential site for nucleophilic attack. Computational analysis could model the reaction with various nucleophiles, determining whether the mechanism is Sₙ1 or Sₙ2 and calculating the associated activation energy.

Reactions at the Hydroxylamine Moiety: The hydroxylamine group can itself be reactive. The nitrogen atom is nucleophilic, but the N-O bond is relatively weak and can be cleaved in certain reactions. nih.govacs.org For instance, in the presence of a transition metal catalyst, oxidative addition into the N-O bond could occur, leading to the formation of nitrene-like intermediates. acs.org

Reactions involving the Bromopyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly with the activating effect of the bromo-substituent.

For any proposed reaction, computational chemists can identify the transition state (TS) —the highest energy point along the reaction coordinate. Locating the TS and calculating its energy relative to the reactants provides the activation energy (Ea), a critical factor in determining the reaction rate. The geometry of the TS provides insight into the mechanism of bond formation and breaking. For example, DFT calculations at levels like B3LYP have been used to study Sₙ2 reaction pathways in related systems. researchgate.net

Spectroscopic Property Prediction (Excluding Direct Experimental Data)

Computational methods can predict various types of spectra, providing a theoretical benchmark that can aid in the interpretation of experimental data.

Vibrational Spectroscopy (IR, Raman): DFT calculations, after performing a geometry optimization, can compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. researchgate.netresearchgate.net For this compound, this would allow for the assignment of characteristic peaks.

Functional GroupExpected Vibrational ModeApproximate Predicted Wavenumber (cm⁻¹)
Pyridine RingC-H stretching3000 - 3100 nih.gov
Pyridine RingC=C and C=N stretching1400 - 1600 nih.gov
Methylene (-CH₂-)C-H stretching (asymmetric & symmetric)2900 - 3000
C-Br BondC-Br stretching500 - 650
N-H BondsN-H stretching (asymmetric & symmetric)3200 - 3400 rsc.org
C-O BondC-O stretching1000 - 1200
N-O BondN-O stretching850 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is also possible. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). chemaxon.comnih.gov Such predictions are invaluable for confirming molecular structures by comparing the theoretical spectrum to an experimental one. Predicted shifts for the title compound would show distinct signals for the non-equivalent protons and carbons of the bromopyridyl ring, the methylene group, and the NH₂ protons.

Role in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in natural products and pharmaceutical agents. frontiersin.org O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine can serve as a key starting material for the generation of novel heterocyclic frameworks. The pyridine (B92270) nitrogen, the hydroxylamine (B1172632), and the reactive bromo-substituent provide handles for a variety of cyclization strategies.

Nitrogen-containing heterocycles are of significant interest due to their wide range of biological activities. researchgate.netnih.gov The development of efficient methods for their preparation is a continuous focus of research. frontiersin.org For instance, the formation of pyridyl oxime ethers from oximes and pyridine N-oxides has been developed as a concise and efficient process. researchgate.net While not directly involving the title compound, this illustrates the reactivity of related structures. The synthesis of nitrogen-containing heterocycles is a broad field with many established methods. organic-chemistry.org

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.orgwikipedia.org This approach is highly efficient and aligns with the principles of green chemistry. bohrium.com The structural features of this compound make it a promising candidate for use in MCRs.

The pyridine ring can act as a core scaffold, while the bromo and hydroxylamine groups can participate in subsequent transformations. MCRs are widely used to generate diverse libraries of organic molecules for drug discovery and other applications. nih.govbeilstein-journals.org The synthesis of pyridine derivatives through MCRs is a well-established area of research, highlighting the utility of pyridine-based building blocks. bohrium.com

Intermediate in the Synthesis of Diverse Organic Molecules

Beyond its direct use in cyclization and multi-component reactions, this compound can function as a crucial intermediate in multi-step synthetic sequences.

The development of novel nitrogen-containing scaffolds is of high importance in medicinal chemistry. frontiersin.orgmdpi.com The hydroxylamine moiety of the title compound can be readily transformed into other nitrogen-containing functional groups, such as oximes, nitrones, or amides, which can then be elaborated into more complex structures. The synthesis of nitrogen-containing heterocycles often involves the use of versatile building blocks that can be modified in a controlled manner. researchgate.net

The 3-bromo-4-pyridyl motif is a common starting point for the synthesis of highly substituted pyridines. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide variety of substituents at the 3-position. researchgate.netnih.gov For example, the synthesis of 3-bromopyridine (B30812) itself can be achieved through various methods. google.com The presence of the methylhydroxylamine group at the 4-position provides an additional point of diversification. The synthesis of functionalized pyridine derivatives is a very active area of research due to the prevalence of the pyridine ring in pharmaceuticals. nih.gov

Future Research Directions and Methodological Advances

Development of Novel and Efficient Synthetic Routes

The development of novel synthetic routes for O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine is crucial for its accessibility and downstream applications. Current synthetic strategies for similar pyridine (B92270) derivatives often rely on multi-step processes that can be inefficient and generate significant waste. researchgate.net Future research will likely focus on the development of more convergent and atom-economical approaches.

One promising avenue is the use of metal-free cascade reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single operation. acs.org For instance, a tandem reaction involving the functionalization of a pyridine precursor followed by direct introduction of the aminoxymethyl group could significantly shorten the synthetic sequence. Additionally, the exploration of novel catalytic systems, such as those based on earth-abundant metals like iron, could provide more sustainable and cost-effective alternatives to traditional palladium or rhodium catalysts. rsc.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Metal-Free Cascade ReactionsReduced step-count, increased efficiency, minimized waste. acs.orgDesign of novel organocatalysts and reaction sequences.
Iron-Catalyzed Cross-CouplingLower cost, reduced toxicity, improved sustainability. rsc.orgDevelopment of efficient iron-based catalysts and optimization of reaction conditions.
C-H Activation/FunctionalizationDirect functionalization of the pyridine ring, improved atom economy.Discovery of selective and robust catalysts for C-H amination or etherification. whiterose.ac.uk

Exploration of Underutilized Reactivity Patterns

The reactivity of this compound is largely dictated by its three key functional components: the bromo-substituted pyridine ring, the methylene (B1212753) linker, and the hydroxylamine (B1172632) group. While the individual reactivity of these moieties is well-understood, their interplay within the same molecule presents opportunities for exploring underutilized reactivity patterns.

The bromine atom at the 3-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. mdpi.com Future research could focus on exploiting this reactivity for the late-stage functionalization of complex molecules. The hydroxylamine group, on the other hand, can participate in a range of transformations, including condensations with carbonyl compounds to form oximes, and N-O bond cleavage reactions. The development of selective transformations that target one functional group in the presence of the others will be a key area of investigation. For instance, exploring dearomatization reactions of the pyridine ring could lead to novel three-dimensional scaffolds with interesting biological properties. acs.orgmdpi.com

Application of Advanced Computational Techniques for Design and Prediction

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemical research for predicting molecular properties and elucidating reaction mechanisms. proquest.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.

DFT calculations can be employed to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring, guiding the development of more efficient synthetic routes. researchgate.net Furthermore, computational modeling can be used to study the conformational preferences of the molecule and to predict its binding affinity to various enzymes or receptors, thereby accelerating the drug discovery process. The use of quantum chemical QSAR (Quantitative Structure-Activity Relationship) approaches can also help in estimating properties like acidity (pKa). nih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic properties. proquest.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with biomolecules. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and physicochemical properties. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis into automated and high-throughput platforms is revolutionizing the way new molecules are discovered and optimized. merckmillipore.comresearchgate.netresearchgate.netsigmaaldrich.comyoutube.com The synthesis of this compound and its derivatives is well-suited for such platforms, which can enable the rapid generation of compound libraries for screening purposes.

Automated synthesizers, often utilizing cartridge-based reagent systems, can perform a wide range of chemical transformations with high precision and reproducibility. merckmillipore.comsigmaaldrich.comyoutube.com The development of robust and reliable synthetic protocols for the preparation of this compound on these platforms would significantly accelerate the exploration of its chemical space. This would involve the optimization of reaction conditions to ensure high yields and purities, as well as the development of automated purification methods.

Investigation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic planning to minimize the environmental impact of chemical processes. researchgate.netrsc.orgijarsct.co.innih.govbiosynce.comnih.govacs.orgrsc.org For the synthesis of this compound, there are several opportunities to apply these principles.

The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. ijarsct.co.in Additionally, the development of catalytic reactions that proceed under milder conditions and with higher atom economy will be a key focus. Microwave-assisted synthesis is another green technique that can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govacs.org The use of renewable starting materials and the design of processes that minimize waste generation are also important aspects of a green synthetic strategy. rsc.org For instance, exploring the synthesis from bio-based feedstocks could offer a more sustainable long-term solution.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Greener SolventsReplacement of hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. ijarsct.co.in
CatalysisDevelopment of highly efficient and recyclable catalysts to minimize waste. rsc.orgbiosynce.com
Energy EfficiencyApplication of microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govacs.org
Renewable FeedstocksExploration of synthetic routes starting from bio-based materials. rsc.org
Waste MinimizationDesign of atom-economical reactions and processes with high yields and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between hydroxylamine derivatives and brominated pyridine precursors. For example, hydroxylamine hydrochloride may react with 3-bromo-4-(bromomethyl)pyridine under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to form the target compound. Reaction optimization includes adjusting temperature (40–60°C), stoichiometry (1:1.2 molar ratio of hydroxylamine to pyridine derivative), and reaction time (12–24 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity (>95%).

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies key structural features (e.g., pyridyl proton signals at δ 8.2–8.5 ppm, hydroxylamine NH at δ 5.1–5.3 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 217.02) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS detects volatile impurities .

Q. What are the key physical properties of this compound, and how are they determined?

  • Methodological Answer :

  • Predicted Properties : Based on analogs (e.g., O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine), the compound likely has a boiling point of ~320°C, density ~1.45 g/cm³, and pKa ~4.2 (calculated via computational tools like COSMO-RS) .
  • Experimental Validation : Differential Scanning Calorimetry (DSC) measures thermal stability, while polarimetry assesses optical activity if chiral centers are present .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer : Yield variations often arise from inefficient mixing or heat distribution in large batches. Solutions include:

  • Using flow chemistry systems for consistent reagent mixing .
  • Optimizing solvent polarity (e.g., switching from THF to DMF) to enhance intermediate solubility .
  • Implementing in-line FTIR monitoring to track reaction progress and adjust parameters in real time .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The hydroxylamine group (-NHOH) acts as a nucleophile, attacking electrophilic carbons (e.g., in carbonyl compounds). Computational studies (DFT) reveal:

  • The bromine atom on the pyridine ring increases electrophilicity at the methylene carbon via inductive effects, enhancing nucleophilic attack efficiency .
  • Steric hindrance from the pyridyl ring influences regioselectivity in multi-step reactions .

Q. How can researchers optimize the use of this compound as a derivatizing agent in analytical chemistry?

  • Methodological Answer :

  • Derivatization Protocol : React with carbonyl compounds (e.g., aldehydes) in aqueous buffer (pH 4.5–5.5) at 60°C for 1 hour to form stable oxime derivatives .
  • Detection Optimization : Use GC-MS with electron capture negative ionization (ECNI) for enhanced sensitivity (detection limit: 0.01–0.1 µM) .
  • Case Study : Demonstrated in quantifying atmospheric carbonyl pollutants, achieving 90–95% derivatization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.